molecular formula C7H7ClN2O2 B1348472 4-Chloro-3-hydrazinylbenzoic acid CAS No. 61100-67-2

4-Chloro-3-hydrazinylbenzoic acid

Cat. No. B1348472
CAS RN: 61100-67-2
M. Wt: 186.59 g/mol
InChI Key: VRJBLCRWLBHWBJ-UHFFFAOYSA-N
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Description

4-Chloro-3-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is a powder at room temperature . The compound has a molecular weight of 223.06 g/mol .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-hydrazinylbenzoic acid is 1S/C7H7ClN2O2.ClH/c8-5-2-1-4(7(11)12)3-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-3-hydrazinylbenzoic acid is a powder at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the hydrazine and carboxylic acid groups.

Scientific Research Applications

Bioorthogonal Chemistry for Protein Conjugation

4-Chloro-3-hydrazinylbenzoic acid has been demonstrated to rapidly form a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, which is particularly useful for bioorthogonal coupling reactions. This chemistry has been applied to protein conjugation, showcasing its orthogonality to protein functional groups and stability under SDS-PAGE analysis conditions, making it suitable for low concentration reagent couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Preparation of Heterocyclic Compounds with Biological Activity

The reactivity of 4-Chloro-3-hydrazinylbenzoic acid with other chemical entities leads to the formation of novel heterocyclic compounds. For instance, its reaction with antipyrin resulted in the synthesis of pyridazinone derivatives with demonstrated antimicrobial and antifungal activities, suggesting its utility in the development of new therapeutic agents (G. H. Sayed et al., 2003). Additionally, its conversion into triazolylbenzoic acids and subsequent esterification has been explored, highlighting its versatility in synthesizing biologically relevant compounds (N. I. Vikrishchuk et al., 2019).

Synthesis Methodologies for Complex Structures

Research has also focused on employing 4-Chloro-3-hydrazinylbenzoic acid in the synthesis of complex molecular structures, such as N-substituted-3-chloro-2-azetidinones, which have shown promising antibacterial activity against various microorganisms. This demonstrates its potential in the development of new antibacterial compounds (Ameya Chavan et al., 2007). Moreover, its role as a multireactive building block for solid-phase synthesis of heterocyclic scaffolds is highlighted, indicating its applicability in drug discovery processes for generating diverse compound libraries (Soňa Křupková et al., 2013).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-hydrazinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBLCRWLBHWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366415
Record name 4-Chloro-3-hydrazino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-3-hydrazinylbenzoic acid

CAS RN

61100-67-2
Record name 4-Chloro-3-hydrazino-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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